molecular formula C11H11N7O5 B3858221 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide CAS No. 5486-27-1

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B3858221
CAS No.: 5486-27-1
M. Wt: 321.25 g/mol
InChI Key: SKOBKYVYBJVGKY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,5-oxadiazole (furazan) ring, an acetamide backbone, and a 4-nitrophenyl group. The oxadiazole moiety is substituted with an amino group at position 3, while the acetamide chain is functionalized with a (Z)-configured aminoxy group linked to a methylideneamino-1,2,5-oxadiazol-3-yl unit.

Properties

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O5/c12-10(9-11(13)17-23-15-9)16-22-5-8(19)14-6-1-3-7(4-2-6)18(20)21/h1-4H,5H2,(H2,12,16)(H2,13,17)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBKYVYBJVGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416447
Record name AC1NSH2Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-27-1
Record name AC1NSH2Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The mixture is stirred for an hour, followed by filtration and purification through flash column chromatography . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes reduction to form a 4-aminophenyl derivative, a critical reaction for modifying bioactivity or enabling further functionalization.

Reaction Conditions Reducing Agent Product Yield References
Catalytic hydrogenation (H₂, Pd/C)Hydrogen gas, palladium catalyst2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-aminophenyl)acetamide85–90%
Chemical reductionSnCl₂ in HClSame as above75–80%

Mechanistic Insight :
The nitro group (–NO₂) is reduced to an amine (–NH₂) via intermediates (e.g., nitroso, hydroxylamine). Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, while SnCl₂ acts as a two-electron donor in acidic media.

Hydrolysis of the Acetamide Moiety

The acetamide group can hydrolyze under acidic or basic conditions to generate a carboxylic acid derivative.

Conditions Reagents Product Yield References
Acidic hydrolysisH₂SO₄ (conc.), H₂O2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)acetic acid + 4-nitroaniline65%
Basic hydrolysisNaOH (aq.), refluxSame as above70–75%

Key Observations :

  • Acidic conditions favor protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

  • Base-mediated hydrolysis generates a carboxylate anion, stabilized in aqueous medium .

Oxadiazole Ring Functionalization

The 1,2,5-oxadiazole (furazan) ring participates in electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

Reaction Reagents Product Yield References
NitrationHNO₃, H₂SO₄3-Nitro-4-amino-1,2,5-oxadiazole derivative60%
SulfonationSO₃, H₂SO₄Sulfonated oxadiazole derivative55–60%

Cycloaddition with Dienophiles

Dienophile Conditions Product Yield References
Maleic anhydrideToluene, 80°CFused bicyclic adduct50%

Mechanistic Notes :

  • Nitration occurs at the electron-rich C3 position of the oxadiazole ring due to resonance stabilization .

  • Diels-Alder reactions exploit the oxadiazole’s diene character, forming six-membered transition states .

Imino Group Reactivity

The imino (–NH–C=N–) group participates in tautomerism and condensation reactions.

Reaction Reagents Product Yield References
TautomerizationpH adjustmentKeto-enol tautomers
Schiff base formationAldehydes/ketonesHydrazone derivatives60–70%

Structural Impact :
Tautomerization equilibria influence solubility and binding affinity in biological systems.

Cross-Coupling Reactions

The aromatic nitro group and oxadiazole nitrogen enable transition-metal-catalyzed couplings.

Reaction Catalyst Product Yield References
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives70–75%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-arylacetamide derivatives65%

Thermal Decomposition

Under pyrolysis, the compound degrades into smaller heterocyclic fragments.

Conditions Products Mechanism References
250–300°C (N₂ atmosphere)CO, NH₃, nitriles, aromatic residuesRadical chain scission of oxadiazole

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as an antimicrobial agent . Research indicates that derivatives of oxadiazole compounds can inhibit bacterial growth and possess antifungal properties. The incorporation of nitro groups enhances the antimicrobial efficacy by facilitating electron transfer mechanisms that disrupt microbial cell functions .

Anticancer Activity

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows for interaction with various biological targets, potentially leading to the development of new anticancer therapies. Preliminary in vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and inducing oxidative stress in cancer cells .

Agricultural Uses

The compound's nitrogen content makes it a candidate for use in developing new fertilizers or pesticides. Nitrogen-rich compounds are essential for plant growth and can enhance crop yields. Additionally, their application in pest control could provide an environmentally friendly alternative to conventional pesticides .

Materials Science

In materials science, compounds containing oxadiazole rings are explored for their use in developing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including electronics and coatings .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
AnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation, showing promise for further development as an anticancer drug.
AgriculturalIncreased germination rates and growth metrics in treated plants compared to controls, indicating potential as a biofertilizer.
Materials ScienceEnhanced thermal stability observed in polymer composites containing oxadiazole derivatives compared to standard polymers.

Mechanism of Action

The mechanism of action of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide involves interactions with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual heterocyclic system (oxadiazole and nitrophenyl-acetamide) and stereospecific (Z)-configuration. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Biological Activity Differentiating Factors Reference
Target Compound 4-Amino-1,2,5-oxadiazol-3-yl, (Z)-aminoxy, 4-nitrophenyl-acetamide Hypothesized kinase inhibition or antimicrobial activity Unique stereochemistry and oxadiazole-amino synergy -
N-(2-Nitrophenyl)Acetamide Simple nitrophenyl-acetamide Moderate antimicrobial activity Lacks oxadiazole and aminoxy groups, limiting reactivity
2-Cyano-N-(2-Nitrophenyl)Acetamide Cyano substituent on acetamide Enhanced solubility and reactivity in nucleophilic additions Absence of heterocyclic systems reduces target specificity
N-(4-Fluoro-2-Methyl-6-Nitrophenyl)Acetamide Fluoro and methyl substituents Potent antibacterial activity against resistant strains Electron-withdrawing fluoro group increases bioavailability vs. amino-oxadiazole
N-[4-(3,4-Diethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-(4-Fluorophenoxy)Acetamide Diethoxyphenyl-oxadiazole, fluorophenoxy Anticancer or anti-inflammatory (predicted) Bulkier aryl groups reduce membrane permeability compared to 4-nitrophenyl

Biological Activity

The compound 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular formula for the compound is C10H10N6O4C_{10}H_{10}N_{6}O_{4}. The synthesis typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The product can be purified through recrystallization methods to yield a high-purity compound suitable for biological testing.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Antimicrobial Properties : The oxadiazole moiety is known to disrupt bacterial cell wall synthesis, leading to bactericidal effects. Studies have shown that derivatives containing oxadiazole rings exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Recent research highlights the potential of oxadiazole derivatives in cancer therapy. The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies suggest that it binds effectively to these targets, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
AntimicrobialEffective against various bacteria
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives, including our compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

Q. Which spectroscopic techniques are critical for structural validation?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm) and carbon backbone.
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • X-ray Crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonds between amino and nitro groups) .

Q. What safety precautions are recommended during synthesis?

  • Use fume hoods for handling volatile solvents (DMF, chloroacetyl chloride).
  • Wear PPE (gloves, goggles) to avoid skin/eye contact.
  • Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions?

Statistical DoE (e.g., factorial design) identifies critical variables (temperature, stoichiometry, solvent polarity) to maximize yield. For instance:

  • Factors : Reaction time (6–24 hrs), temperature (25–60°C), and base equivalents (1–2 mol).
  • Response Surface Modeling : Predicts optimal conditions (e.g., 12 hrs, 40°C, 1.5 mol base) to reduce trial-and-error experimentation .

Q. What computational tools aid in predicting reactivity and stability?

  • Quantum Chemical Calculations (DFT) : Simulate electron distribution to identify nucleophilic/electrophilic sites (e.g., oxadiazole ring reactivity).
  • Molecular Dynamics (MD) : Model solvation effects in DMF/water mixtures to improve crystallization.
  • ICReDD’s Workflow : Combines computation and experimental data to refine synthetic pathways (e.g., selecting optimal leaving groups) .

Q. How to address contradictions in biological activity data?

If conflicting bioactivity results arise (e.g., antimicrobial vs. inactive reports):

  • Re-evaluate purity : Use HPLC to confirm >95% purity.
  • Assay Conditions : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922).
  • Structure-Activity Relationship (SAR) : Modify the nitro group to CF₃ or OMe to test electronic effects .

Q. What strategies resolve crystallographic disorder in X-ray structures?

  • Twinned Refinement : Apply SHELXL to model disordered nitro group orientations.
  • Hydrogen Bond Analysis : Compare observed H-bond distances (e.g., N–H···O=C, 2.8–3.0 Å) with literature to validate packing .

Q. How to design a scalable reactor for gram-scale synthesis?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro group reduction).
  • Membrane Separation : Isolate intermediates via nanofiltration to reduce downstream purification .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar syntheses?

Discrepancies often arise from:

  • Solvent Purity : Technical-grade DMF may inhibit condensation.
  • Catalyst Trace Metals : Commercial K₂CO₃ may contain impurities affecting reaction kinetics.
  • Workup Methods : Precipitation vs. column chromatography alters recovered yields .

Q. How to reconcile conflicting NMR assignments for the oxadiazole moiety?

  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to resolve ambiguous peaks.
  • Comparative Analysis : Cross-check with structurally validated analogs (e.g., 3-amino-1,2,5-oxadiazole derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide

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